

Pamapimod and Other p38 MAPK Inhibitors at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Pamapimod

CAS No.: 449811-01-2

Cat. No.: S548783

[Get Quote](#)

Inhibitor Name	Primary Target	Key Characteristics / Preclinical & Clinical Findings	Selective For p38 α	Clinical Status (for inflammatory diseases)
----------------	----------------	---	----------------------------	---

| **Pamapimod** | p38 α / p38 β [1] [2] [3] | - IC50: 0.014 μ M (p38 α), 0.48 μ M (p38 β) [2].

- Inhibits TNF α , IL-1 β , IL-6 production [2].
- Effective in murine collagen-induced arthritis [2].
- Disappointing efficacy in RA clinical trials [1] [4]. | Yes [2] [4] | Clinical trials discontinued (RA) [1] [4]. | **Birb 796 (Doramapimod)** | p38 α / p38 β [1] | - Broad anti-inflammatory effect in microarray analysis [1].
- Higher efficacy than SB203580 & **Pamapimod** on COX-2/MMP13 gene expression & PGE2 release in chondrocytes [1].
- Inhibits TNF α release in human models [1]. | Yes [4] | Clinical development halted (RA) [1]. | | **SB203580** | p38 α / p38 β [1] | - A first-generation inhibitor; broad effect on gene expression in chondrocytes [1].
- Lower efficacy than Birb 796 & CBS-3868 on key inflammatory markers [1]. | Yes [4] | Primarily a research tool [5]. | | **CBS-3868** | p38 α / p38 β [1] | - A new substance at the time of the study; higher efficacy than Birb 796 on mPGES1 and TNFRSF11B gene expression [1]. | Information missing | Investigational (status unclear). | | **VX-702** | p38 α / p38 β [1] | - Similar to **Pamapimod**, showed disappointing efficacy in RA clinical trials [1]. | Information missing | Clinical development halted (RA) [1]. | | **MW150** | p38 α [6] | - An optimized, isoform-selective inhibitor; shows neuroprotective effects in a spinal muscular atrophy (SMA) mouse model [6]. | Yes [6] | In early-stage investigation for neurodegenerative diseases [6]. |

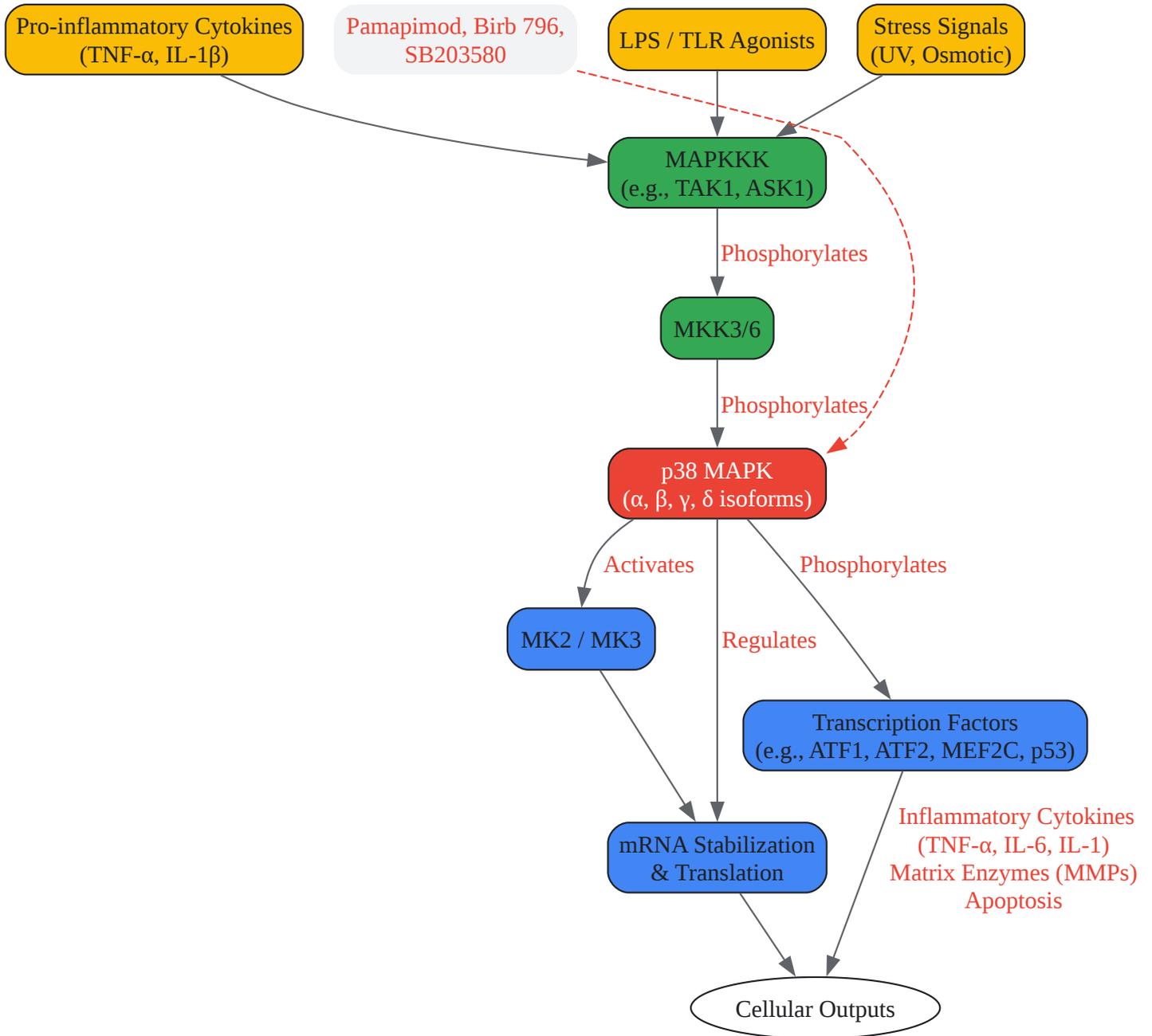
Experimental Data and Methodologies

The comparative data often comes from standardized *in vitro* and *in vivo* models used to evaluate drug efficacy before clinical trials.

- **In Vitro Cellular Potency Assays:** A common method to assess a compound's cellular activity is to measure its inhibition of downstream phosphorylation events. For example, **Pamapimod**'s cellular potency was confirmed by its inhibition of HSP-27 phosphorylation (a p38 MAPK pathway readout) with an IC50 of 0.06 μ M, without affecting the JNK pathway (c-Jun phosphorylation) [2].
- **Cytokine Inhibition Assays:** A key therapeutic goal of p38 inhibition is to reduce pro-inflammatory cytokines. **Pamapimod**'s efficacy was demonstrated by its inhibition of LPS-stimulated TNF α production in human monocytes and the inhibition of spontaneous TNF α production in synovial explants from Rheumatoid Arthritis patients [2].
- **Gene Expression Analysis:** Studies compare how different inhibitors affect the expression of disease-relevant genes. In a human osteoarthritic chondrocyte model stimulated with IL-1 β , all tested p38MAPK inhibitors (**Pamapimod**, Birb 796, SB203580, CBS-3868) significantly suppressed genes for COX-2, mPGES1, iNOS, and MMP13 [1].

The p38 MAPK Signaling Pathway

The p38 MAPK pathway is a central regulator of cellular responses to stress and inflammation. The diagram below illustrates its key components and where inhibitors like **Pamapimod** act.



[Click to download full resolution via product page](#)

A primary reason for the failure of p38 inhibitors like **Pamapimod** in clinical trials is **tachyphylaxis**, where an initial improvement is rapidly followed by a disease rebound [4]. This is thought to occur due to feedback mechanisms within the immune system that bypass the blocked p38 pathway [1] [4]. Consequently, research is now exploring alternative strategies, such as inhibiting downstream kinases like **MAPK-activated protein kinase (MK2)** [4].

Interpretation Guide for Researchers

- **Focus on the Model System:** Potency and effects can vary significantly between cell types (e.g., monocytes vs. chondrocytes) [1]. Always consider the relevance of the experimental model to your specific research context.
- **Clinical Failure vs. Tool Value:** The discontinuation of clinical development for RA does not negate the value of these compounds as highly validated research tools for studying p38 biology *in vitro* and in animal models.
- **Look to New Strategies:** The field is moving beyond direct p38 inhibition. The exploration of MK2 inhibitors and other downstream targets represents a promising avenue for future drug development [4].

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Differential effects of p on the expression of... 38 MAP kinase inhibitors [pmc.ncbi.nlm.nih.gov]
2. (PDF) Pamapimod , a Novel p - 38 ... Mitogen Activated Protein Kinase [academia.edu]
3. : Uses, Interactions, Mechanism of Action | DrugBank Online Pamapimod [go.drugbank.com]
4. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) ... [mdpi.com]
5. The journey of p38 MAP kinase inhibitors [sciencedirect.com]
6. Identification of p38 MAPK inhibition as a neuroprotective ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Pamapimod and Other p38 MAPK Inhibitors at a Glance].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b548783#pamapimod-comparison-with-other-p38-mapk-inhibitors>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com